

Translating Repibresib: A Comparative Guide from Preclinical Promise to Clinical Reality

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Compound of Interest

Compound Name: Repibresib

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Repibresib**'s performance against alternative therapies for nonsegmental vitiligo and idiopathic pulmonary fibrosis (IPF). By presenting available preclinical and clinical data, this guide aims to validate the translational journey of this novel pan-BET inhibitor.

Repibresib (formerly VYN201) is a small molecule, pan-bromodomain and extra-terminal domain (BET) inhibitor developed by VYNE Therapeutics. Designed as a locally administered "soft" drug, it aims to minimize systemic exposure while modulating multiple inflammatory signaling pathways.^{[1][2]} This guide will delve into the preclinical data that formed the basis for its clinical development and compare its clinical trial outcomes with established and emerging therapies.

Repibresib in Nonsegmental Vitiligo: A Challenging Translation

The initial promise of **Repibresib** for treating nonsegmental vitiligo was supported by preclinical findings indicating its potential to inhibit key inflammatory pathways and support repigmentation. However, the translation to a clinically significant benefit proved to be challenging.

Preclinical Efficacy

Preclinical studies suggested that **Repibresib** could favorably modulate the inflammatory environment in vitiligo. Key findings included the inhibition of CD8+ T-cell expansion and the reduction of disease-related biomarkers such as MMP-9 and E-cadherin, which are involved in the destruction of melanocytes. These studies also indicated a potential for **Repibresib** to support melanocyte recovery.

Clinical Efficacy

The clinical development program for **Repibresib** in vitiligo included a Phase 1b and a larger Phase 2b trial.

A Phase 1b study showed a dose-dependent clinical response, with the highest dose (2% gel) achieving a notable 39% improvement in the Facial Vitiligo Area Scoring Index (F-VASI) after 16 weeks of treatment.

The subsequent Phase 2b trial (NCT06493578), a randomized, double-blind, vehicle-controlled study, evaluated once-daily application of 1%, 2%, and 3% **Repibresib** gel.^[3] The trial unfortunately did not meet its primary endpoint, which was the proportion of patients achieving at least a 50% improvement in F-VASI (F-VASI50) at week 24.^[2]

However, a key secondary endpoint, the percent change from baseline in F-VASI score at week 24, showed a nominally statistically significant treatment effect for the highest (3%) dose. Patients treated with 3% **Repibresib** gel experienced a 43.6% reduction in their F-VASI score compared to a 25.6% reduction in the vehicle group.^[2] The trial was ultimately terminated, with the company citing an unusually high vehicle effect and a higher-than-expected dropout rate in the active treatment arms as contributing factors.^[2]

Comparative Clinical Efficacy in Nonsegmental Vitiligo

To contextualize **Repibresib**'s clinical performance, it is compared here with Ruxolitinib (Opzelura™), a Janus kinase (JAK) 1/2 inhibitor that has gained regulatory approval for the treatment of nonsegmental vitiligo.

Feature	Repibresib (3% Gel)	Ruxolitinib (1.5% Cream)
Mechanism of Action	Pan-BET Inhibitor	JAK1/JAK2 Inhibitor
Trial Phase	Phase 2b (Terminated)	Phase 3 (Approved)
Primary Endpoint Met	No (F-VASI50 at 24 weeks)	Yes (F-VASI75 at 24 weeks)
Key Efficacy Data	-43.6% mean change in F-VASI at 24 weeks	~30% of patients achieved F-VASI75 at 24 weeks; ~50% at 52 weeks
Administration	Once daily	Twice daily

Repibresib in Idiopathic Pulmonary Fibrosis (IPF): Promising Preclinical Signals

Repibresib has also been investigated as a potential treatment for IPF, a progressive and fatal lung disease. Preclinical data in a well-established animal model of IPF have shown encouraging results.

Preclinical Efficacy in an IPF Model

In a bleomycin-induced mouse model of IPF, intratracheal administration of **Repibresib** demonstrated a significant anti-fibrotic and anti-inflammatory effect.[\[4\]](#)[\[5\]](#)

Preclinical Endpoint	Repibresib (1 mg/mL) vs. Placebo
Lung Fibrosis (Ashcroft Score)	65.8% reduction
Functional Lung Volume	51.8% improvement
Blood Oxygen Saturation	8.8% improvement

These preclinical findings suggest that local administration of **Repibresib** to the lungs could be a viable therapeutic strategy for IPF.

Comparative Preclinical and Clinical Landscape in IPF

The current standard of care for IPF includes two approved antifibrotic agents, Nintedanib and Pirfenidone. The following table compares the preclinical and clinical data for **Repibresib** with these established therapies.

Feature	Repibresib	Nintedanib	Pirfenidone
Mechanism of Action	Pan-BET Inhibitor	Tyrosine Kinase Inhibitor	Antifibrotic, Anti-inflammatory
Preclinical Model	Bleomycin-induced mouse model	Bleomycin-induced rodent models	Bleomycin-induced rodent models
Key Preclinical Finding	65.8% reduction in lung fibrosis score	Significant reduction in lung fibrosis	Attenuation of fibrosis
Clinical Trial Phase	Preclinical	Approved (INPULSIS trials)	Approved (ASCEND trial)
Key Clinical Outcome	N/A	Slowed rate of FVC decline by ~50% vs. placebo	Reduced disease progression and mortality

Experimental Protocols

Repibresib Phase 2b Trial in Nonsegmental Vitiligo (NCT06493578)

This was a randomized, double-blind, vehicle-controlled, multi-center trial. Approximately 180 participants with active or stable nonsegmental vitiligo were randomized in a 1:1:1:1 ratio to receive 1%, 2%, or 3% **Repibresib** gel or a vehicle gel applied once daily for 24 weeks. The primary efficacy endpoint was the proportion of subjects achieving F-VASI50 at week 24 compared to the vehicle.[3]

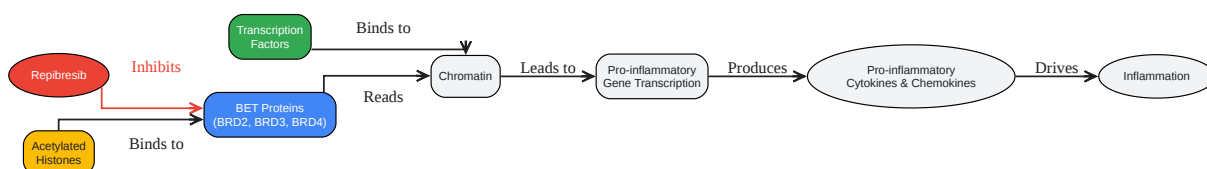
Repibresib Preclinical IPF Study

Lung fibrosis was induced in mice via a single intratracheal dose of bleomycin. After seven days to allow for fibrosis development, mice were treated with intratracheal doses of **Repibresib** (0.1, 0.2, 0.5, and 1.0 mg/mL) or placebo every other day for 14 days. Efficacy was

assessed by measuring changes in blood oxygen saturation, Ashcroft scores for lung fibrosis, lung hydroxyproline levels, and volumetric lung function via thoracic tomography.[4][5]

Visualizing the Pathways and Processes

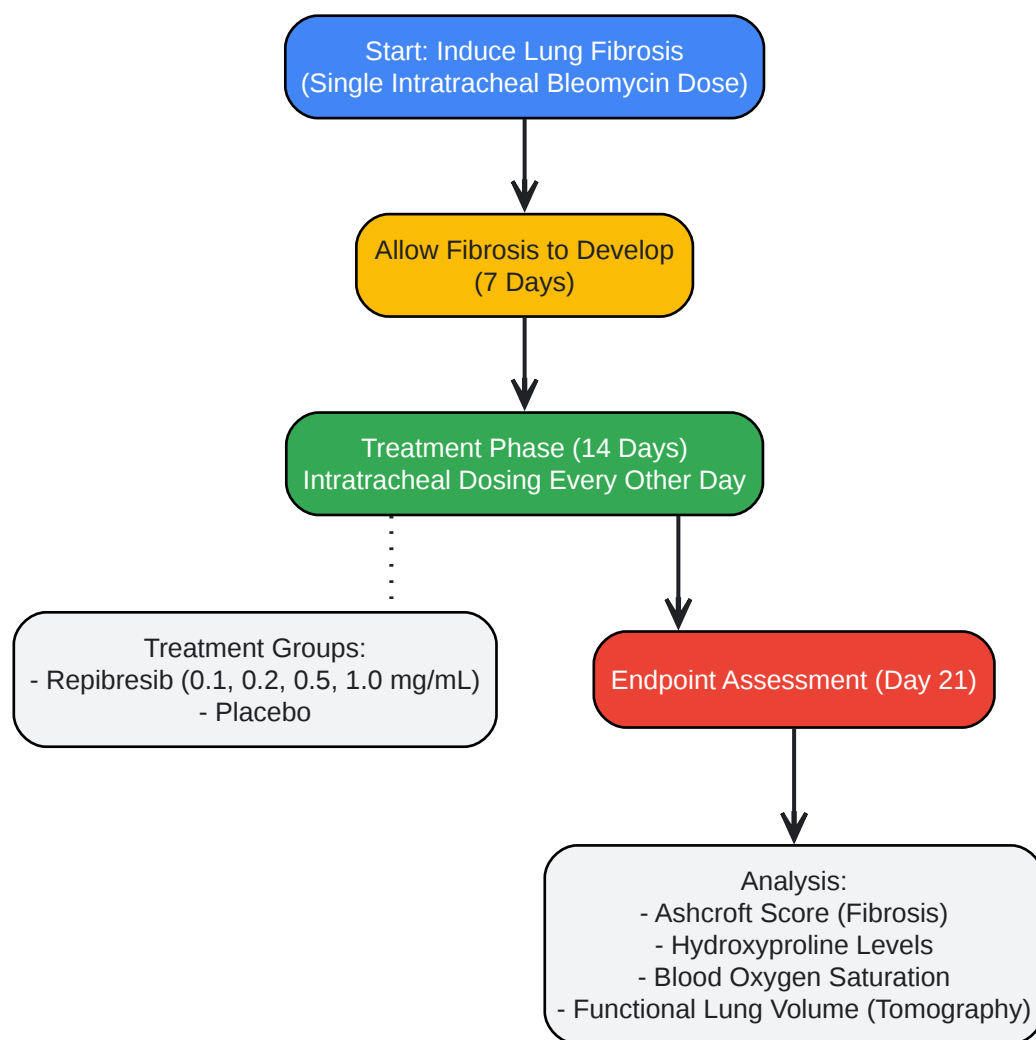
Signaling Pathway of BET Inhibition



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Caption: Mechanism of Action of **Repibresib** as a BET Inhibitor.

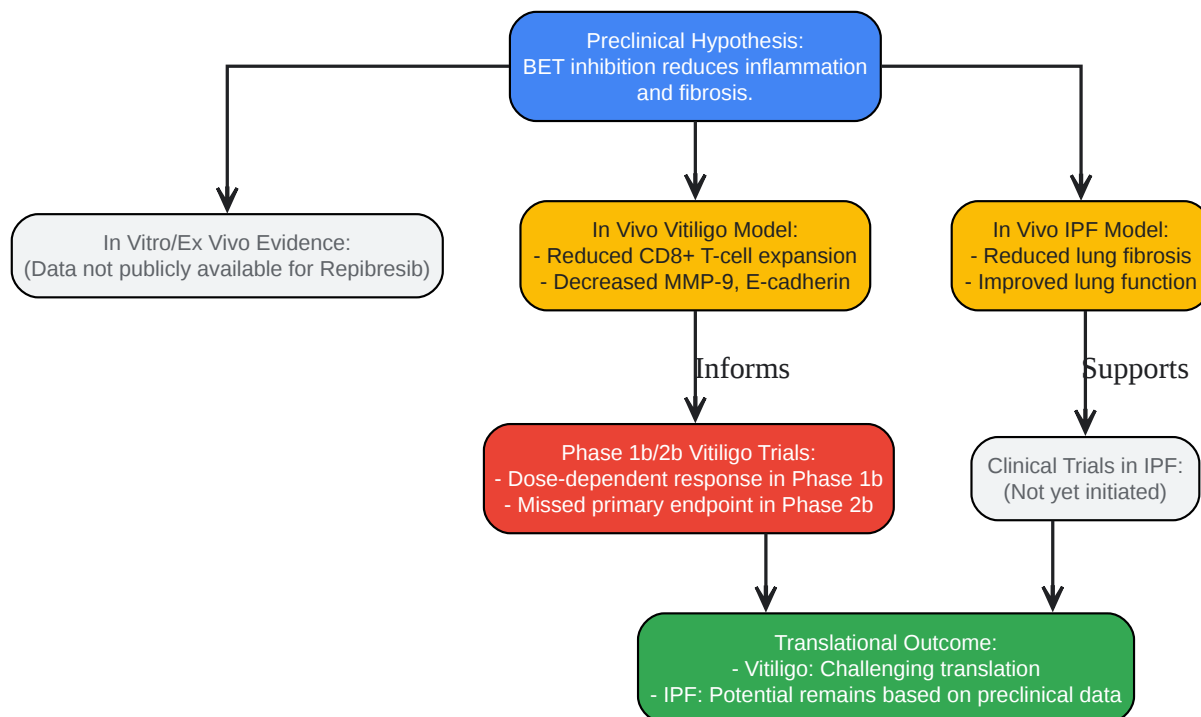
Experimental Workflow for Preclinical IPF Study



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Caption: Workflow of the **Repibresib** Preclinical IPF Mouse Model Study.

Translational Logic: From Preclinical to Clinical



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Caption: The Translational Path of **Repibresib** from Hypothesis to Clinical Findings.

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